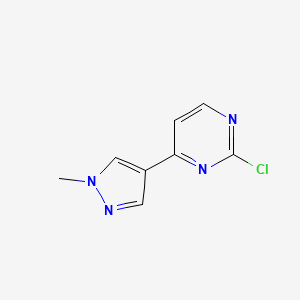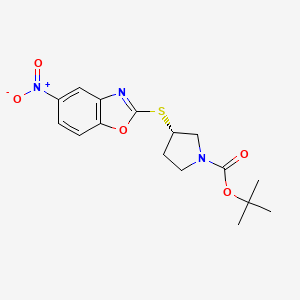
2-Naphthalenecarboxamide, N-hydroxy-N-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Hydroxy-N-methyl-2-naphthalenecarboxamide is an organic compound with the molecular formula C12H11NO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both hydroxamic acid and amide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N-methyl-2-naphthalenecarboxamide typically involves the reaction of 2-naphthoic acid with hydroxylamine and methylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production methods for N-Hydroxy-N-methyl-2-naphthalenecarboxamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and coupling agents but may utilize continuous flow reactors to enhance efficiency and yield. The reaction is monitored and controlled to ensure consistent product quality.
化学反応の分析
Types of Reactions
N-Hydroxy-N-methyl-2-naphthalenecarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxamic acid group can be oxidized to form nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or sulfonated naphthalene derivatives.
科学的研究の応用
N-Hydroxy-N-methyl-2-naphthalenecarboxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for metalloproteases.
Medicine: Explored for its anticancer properties due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: Utilized in the synthesis of dyes and pigments due to its stable aromatic structure.
作用機序
The mechanism of action of N-Hydroxy-N-methyl-2-naphthalenecarboxamide involves its interaction with specific molecular targets, such as metalloproteases. The hydroxamic acid group chelates metal ions in the active site of the enzyme, inhibiting its activity. This inhibition can disrupt various biological pathways, leading to potential therapeutic effects, particularly in cancer treatment.
類似化合物との比較
Similar Compounds
- N-Hydroxy-2-naphthalenecarboxamide
- N-Methyl-2-naphthalenecarboxamide
- 2-Naphthohydroxamic acid
Uniqueness
N-Hydroxy-N-methyl-2-naphthalenecarboxamide is unique due to the presence of both hydroxamic acid and amide functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced enzyme inhibition properties and greater stability, making it a valuable compound in various research applications.
特性
CAS番号 |
76790-15-3 |
|---|---|
分子式 |
C12H11NO2 |
分子量 |
201.22 g/mol |
IUPAC名 |
N-hydroxy-N-methylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C12H11NO2/c1-13(15)12(14)11-7-6-9-4-2-3-5-10(9)8-11/h2-8,15H,1H3 |
InChIキー |
IHIIUMORRNMLHA-UHFFFAOYSA-N |
正規SMILES |
CN(C(=O)C1=CC2=CC=CC=C2C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[2-chloro-4-fluoro-5-(7-morpholin-4-ylquinazolin-4-yl)phenyl]-(6-chloropyridazin-3-yl)methanol](/img/structure/B13980158.png)




![4,8-Methanothiazolo[5,4-c]azocine(9CI)](/img/structure/B13980189.png)

![Tetrapotassium;[3,4,5-trihydroxy-6-(phosphonatooxymethyl)oxan-2-yl] phosphate;hydrate](/img/structure/B13980201.png)



